Home > Products > Screening Compounds P120229 > Pranlukast hemihydrate
Pranlukast hemihydrate -

Pranlukast hemihydrate

Catalog Number: EVT-1572929
CAS Number:
Molecular Formula: C27H25N5O5
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pranlukast hemihydrate is derived from the chemical compound pranlukast, which is synthesized through various chemical methods involving organic reactions. It is classified as a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor type 1 (CysLT1). This classification places it within the broader category of medications aimed at controlling inflammatory responses in the respiratory system.

Synthesis Analysis

Methods and Technical Details

The synthesis of pranlukast hemihydrate can be achieved through several methods. One notable approach involves using tetrahydrofuran as a starting material, which undergoes a series of reactions including ring opening, Friedel-Crafts alkylation, bromination, condensation, and ring closure to yield pranlukast . This method is characterized by its use of readily available raw materials and high yields, making it suitable for industrial production.

Another method involves a more complex series of reactions including condensation and cyclization processes that utilize various organic solvents and catalysts. For example, one synthesis route employs tetrazoleacetic acid esters and protective groups for amino compounds, followed by deprotection steps to obtain the final product . These methods highlight the versatility and complexity involved in synthesizing pranlukast hemihydrate.

Molecular Structure Analysis

Structure and Data

The molecular structure of pranlukast hemihydrate can be described by its chemical formula C20H22ClN3O4SC_{20}H_{22}ClN_3O_4S. Its structure features a benzene ring substituted with various functional groups that contribute to its biological activity. The hemihydrate form indicates that there is one molecule of water associated with each molecule of pranlukast, which can affect its solubility and stability.

Data from studies indicate that the compound has specific crystallographic properties that can be analyzed using techniques such as powder X-ray diffraction. This analysis reveals insights into the crystalline nature of pranlukast hemihydrate and its interactions with solvents .

Chemical Reactions Analysis

Reactions and Technical Details

Pranlukast hemihydrate participates in various chemical reactions that can modify its properties or enhance its bioavailability. For instance, formulations have been developed to improve its solubility through self-microemulsifying drug delivery systems (SMEDDS), which significantly enhance oral absorption compared to traditional formulations .

The solubility of pranlukast hemihydrate has been studied in different solvents, revealing that it exhibits higher solubility in 1-butanol compared to other organic solvents . This information is crucial for optimizing drug formulations for better therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action of pranlukast hemihydrate involves antagonism at the cysteinyl leukotriene receptor type 1. By blocking this receptor, pranlukast prevents leukotrienes from exerting their inflammatory effects, such as bronchoconstriction and increased mucus secretion. Clinical studies have demonstrated that this mechanism results in improved lung function and reduced asthma symptoms in patients .

Pharmacokinetic studies indicate that after oral administration, pranlukast hemihydrate achieves peak plasma concentrations rapidly, with significant implications for its dosing regimen .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pranlukast hemihydrate exhibits several important physical and chemical properties:

  • Solubility: Poorly soluble in water but significantly more soluble in organic solvents like 1-butanol.
  • Stability: The hemihydrate form provides stability under specific conditions but may require careful formulation to maintain efficacy.
  • Melting Point: The melting point can vary based on purity and formulation but typically lies within a defined range suitable for pharmaceutical applications.

Studies have shown that modifications to the particle size through techniques like spray-drying can enhance dissolution rates significantly, indicating that physical form plays a crucial role in bioavailability .

Applications

Scientific Uses

Pranlukast hemihydrate is primarily utilized in clinical settings for managing asthma and allergic rhinitis. Its applications extend to research settings where it serves as a model compound for studying leukotriene signaling pathways and developing new anti-inflammatory therapies.

Recent advancements have explored innovative formulations aimed at enhancing its oral bioavailability through techniques such as self-microemulsifying systems and surface-modified microparticles. These formulations are designed to improve patient compliance by ensuring more effective delivery of the active ingredient .

Introduction to Pranlukast Hemihydrate

Chemical Identity and Structural Characterization

Pranlukast hemihydrate possesses a defined crystalline lattice where water molecules occupy stoichiometric positions within the crystal structure. Single-crystal X-ray diffraction analyses reveal that the hemihydrate (HH) and anhydrate form I (AH-I) exhibit distinct packing patterns. The HH structure features a benzopyranone scaffold tethered to a tetrazole ring and a 4-(4-phenylbutoxy)benzamide group, with water molecules forming hydrogen-bonded bridges between the tetrazole N-H and carbonyl oxygen of benzopyranone. This stabilizes a three-dimensional network with a monoclinic P2₁/c space group [2].

Physicochemical Properties:

  • Solubility: Extremely low aqueous solubility (0.033 mg/mL in simulated intestinal fluid) due to hydrophobic domains and crystal lattice energy [2] [9].
  • Permeability: Low Caco-2 permeability (0.7 × 10⁻⁷ cm/s), limiting intestinal absorption [2].
  • Thermal Behavior: Differential scanning calorimetry shows dehydration endotherms at ~80°C, followed by melting of anhydrous pranlukast at 145–155°C. The hemihydrate converts irreversibly to anhydrous forms upon heating [2].

Table 1: Key Physicochemical Parameters of Pranlukast Hemihydrate

PropertyValueAnalytical Method
Molecular FormulaC₂₇H₂₃N₅O₄ · 0.5H₂OX-ray Diffraction
Molecular Weight490.51 g/molMass Spectrometry
Crystal SystemMonoclinicSC-XRD/PXRD
Space GroupP2₁/cSC-XRD
Aqueous Solubility0.033 mg/mLShake-flask (pH 6.8 buffer)
Caco-2 Permeability0.7 × 10⁻⁷ cm/sCell monolayer assay
logP4.2 (calculated)Chromatography
BCS ClassificationClass IVWHO Guidelines

Solid-State Diversity:Pranlukast exhibits pseudopolymorphism, forming multiple solid forms:

  • Hemihydrate (HH): Thermodynamically stable under ambient conditions; commercial form.
  • Anhydrate Form I (AH-I): Prepared via methanol recrystallization; shows characteristic PXRD peak at 2θ=6.8°.
  • Anhydrate Form II/III: High-temperature polymorphs (>193°C) with enantiotropic relationships [2].Phase transitions between these forms impact dissolution kinetics and bioavailability, necessitating strict humidity control during manufacturing.

Historical Development and Therapeutic Significance

Discovered by Ono Pharmaceutical Co., pranlukast emerged from systematic screening of benzopyranone derivatives in the 1980s. Its development was driven by the elucidation of leukotrienes as key mediators in asthma pathogenesis. The hemihydrate form was selected in 1995 for oral formulations (brand name Onon®) due to superior stability over amorphous and anhydrous variants [5] [9].

Therapeutic Milestones:

  • Asthma Management: Demonstrated efficacy as an adjunct to inhaled corticosteroids in adults and children, reducing nocturnal symptoms and exacerbation frequency. Clinical trials established its ability to inhibit exercise-induced bronchoconstriction and allergen challenge responses [3] [5].
  • Allergic Rhinitis Expansion: A 2012 pollen chamber study (n=39) using standardized cedar pollen exposure (8,000 grains/m³) revealed pranlukast’s specific inhibition of nasal congestion. Symptom scores decreased significantly versus placebo (p=0.008 at 60 min; p=0.020 at 75 min), supporting its approval for pollinosis in Japan [7].
  • Formulation Innovations: The 2016 Prakanon® trial introduced a modified formulation (150 mg/day) demonstrating bioequivalence to the original 450 mg/day Onon® preparation, enhancing patient compliance without compromising efficacy [3].

Table 2: Pranlukast Hemihydrate in Clinical Development

YearDevelopment PhaseKey Outcome
1980sDiscoveryIdentification of benzopyranone CysLT₁ antagonist
1995Japanese ApprovalMarketed as Onon® for asthma
2001Pediatric FormulationOral liquid formulation launched
2012Pollinosis IndicationOHIO Chamber trial confirmed congestion relief
2016Modified FormulationPrakanon® (1/3 dose) showed equivalent efficacy

Current Challenges in Pharmaceutical Applications

Solubility-Limited Bioavailability:As a BCS Class IV drug, pranlukast hemihydrate faces dual challenges of low solubility and permeability. Its dissolution rate is the primary absorption barrier, resulting in variable oral bioavailability. In vitro studies show that even under sink conditions, <40% of the dose dissolves within 60 minutes, creating a significant pharmacokinetic bottleneck [2] [8] [9].

Solid-State Instabilities:

  • Hydration/Dehydration: The hemihydrate loses lattice water below 10% RH, converting to metastable anhydrates. Conversely, exposure to >80% RH induces rehydration, potentially causing tablet disintegration or gel formation [2].
  • Processing Vulnerabilities: Mechanical milling or compression can induce partial amorphization, accelerating physical instability and chemical degradation (e.g., tetrazole ring oxidation) [8].

Advanced Formulation Strategies:To overcome these limitations, innovative approaches include:

  • Solid Dispersions: Spray-dried dispersions with hydrophilic polymers (HPMC, PVP) improve early dissolution by 300% compared to crystalline API. A Korean patent (KR101233235B1) describes dispersions using anti-tackifying agents (HLB 10–18) to prevent capsule wall adhesion [8].
  • Particle Engineering: Jet-milled microparticles (<10 μm) increase surface area, while high-pressure homogenization with α-glucosyl hesperidin enhances saturation solubility 2.5-fold [2].
  • Cocrystal Exploration: Preliminary studies with coformers (e.g., succinic acid) aim to disrupt crystalline packing without compromising stability [2].

Analytical Challenges:Degradation impurities include:

  • 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran: Hydrolysis product from benzamide bond cleavage.
  • Chromene Carboxylic Acid: Oxidative decarboxylation derivative [10].Rigorous control of these impurities requires specialized HPLC methods, as they may form during storage or manufacturing.

Table 3: Key Synonyms and Identifiers for Pranlukast Hemihydrate

Identifier TypeName/Code
IUPAC NameN-[4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide hemihydrate
CAS Registry150821-03-7 (hemihydrate)
103177-37-3 (anhydrous)
Therapeutic SynonymsOnon®; Azlaire; Prakanon®
Development CodesONO-1078; SB 205312; RS-411
Molecular FormulaC₂₇H₂₃N₅O₄ · 0.5H₂O
UNIIFR702N558K (hemihydrate)
TB8Z891092 (anhydrous)

Properties

Product Name

Pranlukast hemihydrate

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate

Molecular Formula

C27H25N5O5

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C27H23N5O4.H2O/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2

InChI Key

BNGZNZUNROGDHT-UHFFFAOYSA-N

Synonyms

8-(4 (4-phenylbutoxy)benzoyl)amino-2-(tetrazol-5'-yl)-4-oxo-4H-1-benzopyran
ONO 1078
ONO-1078
ONO-RS 411
ONO-RS-411
pranlukast
SB 205312

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.